4-Propylcyclohex-2-en-1-one

LogP lipophilicity partition coefficient

4-Propylcyclohex-2-en-1-one (CAS 194284-35-0) is an α,β-unsaturated alicyclic ketone belonging to the cyclohex-2-en-1-one class, with molecular formula C₉H₁₄O, molecular weight 138.207, exact mass 138.104, topological polar surface area (TPSA) 17.07 Ų, and a calculated LogP of 2.3218. The compound bears a linear n-propyl substituent at the C4 position of the cyclohexene ring, distinguishing it from its branched C4-isopropyl analog (cryptone, CAS 500-02-7) and its regioisomeric C3-propyl counterpart (CAS 6328-24-1).

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 194284-35-0
Cat. No. B12554712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylcyclohex-2-en-1-one
CAS194284-35-0
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCCC1CCC(=O)C=C1
InChIInChI=1S/C9H14O/c1-2-3-8-4-6-9(10)7-5-8/h4,6,8H,2-3,5,7H2,1H3
InChIKeyIUCXNQQDBRECQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylcyclohex-2-en-1-one (CAS 194284-35-0): A C4-Substituted Cyclohexenone Intermediate for Procurement-Driven Synthetic and Prostaglandin Research


4-Propylcyclohex-2-en-1-one (CAS 194284-35-0) is an α,β-unsaturated alicyclic ketone belonging to the cyclohex-2-en-1-one class, with molecular formula C₉H₁₄O, molecular weight 138.207, exact mass 138.104, topological polar surface area (TPSA) 17.07 Ų, and a calculated LogP of 2.3218 . The compound bears a linear n-propyl substituent at the C4 position of the cyclohexene ring, distinguishing it from its branched C4-isopropyl analog (cryptone, CAS 500-02-7) and its regioisomeric C3-propyl counterpart (CAS 6328-24-1). It is classified under cyclohexenones in the ChEBI ontology (CHEBI:48953) [1] and is cited in patent literature as a member of the substituted cyclohexenone family useful as intermediates for pharmaceutical products, particularly prostaglandin synthesis [2].

Why 4-Propylcyclohex-2-en-1-one Cannot Be Casually Replaced by In-Class Cyclohexenone Analogs


Cyclohex-2-en-1-one derivatives with different alkyl substituents or substitution positions exhibit meaningful differences in physicochemical properties, reactivity, and synthetic utility that preclude simple interchange. The C4 n-propyl substituent of 4-propylcyclohex-2-en-1-one confers a LogP of 2.3218 , intermediate between the more hydrophilic C4-isopropyl analog (LogP ~2.0) [1] and the more lipophilic C3-propyl regioisomer (LogP 2.4659) [2], directly affecting solubility, chromatographic behavior, and partitioning in biphasic reaction systems. The linear n-propyl chain at C4 also presents different steric demands and conformational flexibility compared with the branched isopropyl group, influencing the stereochemical outcome of reactions at the enone moiety. Furthermore, the C4 versus C3 substitution position alters the electronic environment of the conjugated enone system, modulating reactivity in conjugate additions and cycloadditions. These quantifiable differences establish that even isomeric cyclohexenones are not functionally interchangeable for applications where partition coefficient, regiospecific reactivity, or steric profile matters.

Quantitative Differentiation Evidence for 4-Propylcyclohex-2-en-1-one vs. Closest Analogs


LogP Comparison: C4-n-Propyl Exhibits Intermediate Lipophilicity Between C3-n-Propyl and C4-Isopropyl Analogs

The calculated octanol-water partition coefficient (LogP) of 4-propylcyclohex-2-en-1-one is 2.3218 . This value is 0.32 log units higher than that of the C4-isopropyl analog 4-isopropyl-2-cyclohexen-1-one (cryptone, XlogP = 2.00) [1], and 0.14 log units lower than that of the C3-n-propyl regioisomer 3-propyl-2-cyclohexenone (LogP = 2.4659) [2]. This intermediate lipophilicity positions the target compound in a distinct partition space, translating to measurably different retention behavior in reversed-phase chromatography and different distribution in biphasic or biological partitioning systems.

LogP lipophilicity partition coefficient physicochemical property cyclohexenone

Regioisomeric Differentiation: C4-n-Propyl vs. C3-n-Propyl Substitution Alters Enone Electronic Environment and Synthetic Reactivity

4-Propylcyclohex-2-en-1-one bears the alkyl substituent at C4, remote from the enone carbonyl at C1–C2, whereas the commercially available regioisomer 3-propyl-2-cyclohexenone (CAS 6328-24-1) has the propyl group directly conjugated at C3 of the α,β-unsaturated system. This positional difference creates distinct electronic environments: in the C3-substituted isomer, the alkyl group exerts a +I inductive effect directly on the β-carbon of the enone, modulating its electrophilicity, whereas in the C4-substituted target compound, the propyl group is electronically insulated from the enone π-system, leaving its innate electrophilic character less perturbed [1]. The C4-substituted isomer is also achiral at the substitution position, whereas the C3-substituted analog is prochiral at C3, offering different opportunities for asymmetric transformations. The 3-propyl isomer has an established application as a reagent in iron-catalyzed enantioselective epoxidation of cyclic aliphatic enones with aqueous H₂O₂ ; the C4 isomer, by contrast, provides a distinct electronic template for conjugate additions where minimal β-carbon perturbation is desired.

regioisomer enone conjugate addition electronic effect cyclohexenone

C4-n-Propyl vs. C4-Isopropyl Branching: Linear Alkyl Chain Provides Greater Conformational Flexibility for Receptor or Catalyst Binding Pockets

The C4 n-propyl substituent of 4-propylcyclohex-2-en-1-one is a linear three-carbon chain with free rotation about two C–C bonds, offering greater conformational flexibility than the branched isopropyl group (CH(CH₃)₂) of cryptone (CAS 500-02-7), which has restricted rotational freedom at the branching point. Cryptone is a naturally occurring monoterpene reported in Heracleum dissectum and Zingiber mioga with established organoleptic properties described as spicy, cumin, caraway, woody, and herbal , and is listed as a JECFA food flavoring [1]. The n-propyl analog, by virtue of its linear chain, can adopt a wider range of spatial orientations compared to the more constrained isopropyl group, which may result in different binding modes to olfactory receptors, enzyme active sites, or catalytic chiral environments. This structural distinction is critical for applications where the alkyl chain shape rather than bulk dictates molecular recognition.

steric effect conformational flexibility n-propyl isopropyl structure-activity relationship

Patent-Documented Utility: 4-Substituted Cyclohexenones as Prostaglandin Synthesis Intermediates

U.S. Patent 5,227,505 (Nissan Chemical Industries, Ltd.) explicitly claims substituted cyclohexenone derivatives, including those with alkyl substituents at the 4-position, as intermediates 'especially useful for the synthesis of prostaglandins' as well as for pharmaceutical products and agricultural chemicals [1]. The patent encompasses a general process for producing these substituted cyclic enones, establishing 4-propylcyclohex-2-en-1-one as a member of a claimed compound class with demonstrated industrial relevance. While the patent does not single out the 4-n-propyl derivative with specific yield or purity data, the explicit inclusion of 4-alkyl-substituted cyclohex-2-en-1-ones within the claims provides a documented procurement rationale: this compound belongs to a scaffold class validated for prostaglandin intermediate applications, distinguishing it from cyclohexenone derivatives not covered by such patent disclosures.

prostaglandin synthetic intermediate cyclohexenone pharmaceutical Nissan Chemical

Enone Class-Level Reactivity: α,β-Unsaturated Ketone Enables Conjugate Addition, Cycloaddition, and Epoxidation Chemistry

As a member of the cyclohex-2-en-1-one class, 4-propylcyclohex-2-en-1-one possesses the α,β-unsaturated carbonyl pharmacophore that enables conjugate (Michael) addition, Diels-Alder cycloaddition, epoxidation, and organometallic addition chemistry . The closely related 3-propyl regioisomer (CAS 6328-24-1) has been specifically utilized as a substrate in iron-catalyzed enantioselective epoxidation with aqueous H₂O₂ , demonstrating that propyl-substituted cyclohexenones are competent substrates for catalytic asymmetric transformations. The 4-propyl isomer, with its electronically distinct enone (alkyl group remote from the double bond), is expected to exhibit different regioselectivity in epoxidation and different facial selectivity in conjugate additions compared to the C3-substituted analog. A 2023 mini-review in Tetrahedron Letters summarizes the broad pharmacological activities of cyclohex-2-enone derivatives including anti-cancer, anti-bacterial, anti-inflammatory, anti-oxidative, and anti-neuropathic properties, establishing the scaffold class as pharmacologically relevant—though none of the reviewed studies specifically characterized 4-propylcyclohex-2-en-1-one.

enone Michael acceptor cycloaddition epoxidation synthetic building block

Recommended Research and Procurement Application Scenarios for 4-Propylcyclohex-2-en-1-one


Prostaglandin Intermediate Research and Process Development

Based on U.S. Patent 5,227,505 (Nissan Chemical Industries) [1], 4-propylcyclohex-2-en-1-one belongs to the claimed class of 4-substituted cyclohexenones designated as intermediates for prostaglandin synthesis. Research groups engaged in prostaglandin analog development or process chemistry optimization should procure this compound as a specific 4-alkyl-substituted enone building block for exploring synthetic routes to prostaglandin cyclopentenone cores, where the C4-n-propyl chain provides a defined lipophilic anchor (LogP 2.3218) for subsequent transformations.

Structure-Odor Relationship Studies in Fragrance Chemistry

The linear n-propyl chain of 4-propylcyclohex-2-en-1-one offers a distinct conformational profile compared to the branched isopropyl group of the naturally occurring cryptone (CAS 500-02-7), which possesses a well-characterized spicy, cumin, caraway, woody, and herbal odor profile [2]. Fragrance research programs investigating how alkyl chain shape (linear vs. branched) modulates olfactory receptor activation should procure this compound as a systematic comparator to cryptone, enabling controlled structure-odor relationship studies within the cyclohexenone ketone class.

Enantioselective Catalysis Methodology Development

The C4-substituted enone template of 4-propylcyclohex-2-en-1-one, in which the alkyl group is electronically insulated from the α,β-unsaturated carbonyl system, provides a distinct substrate for testing new asymmetric epoxidation, conjugate addition, or reduction catalysts . This contrasts with the C3-propyl regioisomer (CAS 6328-24-1), which has an established application in iron-catalyzed enantioselective epoxidation . Methodologists seeking to benchmark catalyst scope across electronically differentiated enone substrates should include this compound as part of a systematic substrate panel.

Physicochemical Property-Based Library Design and Compound Procurement

With a calculated LogP of 2.3218 and TPSA of 17.07 Ų , 4-propylcyclohex-2-en-1-one occupies a specific region of physicochemical space that is intermediate between the more polar C4-isopropyl analog (XlogP ~2.0) and the more lipophilic C3-propyl regioisomer (LogP 2.4659). Compound library designers and procurement specialists building focused screening sets around the cyclohexenone chemotype should include this compound to ensure coverage of the intermediate lipophilicity range, which is critical for systematic exploration of LogP-dependent properties such as membrane permeability, metabolic stability, and formulation compatibility.

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